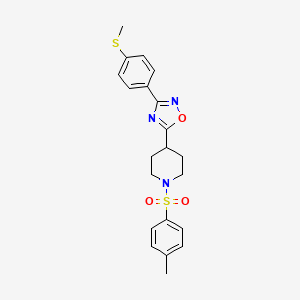

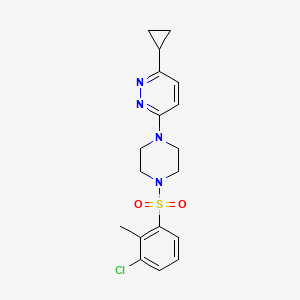

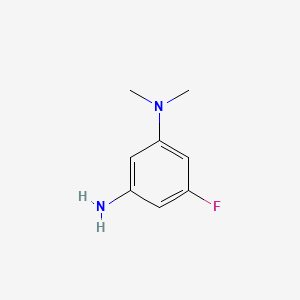

3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is not directly mentioned in the provided papers. However, the papers do discuss related sulfonamide derivatives with fluorine substitutions and their biological activities. For instance, paper describes a series of benzenesulfonamide derivatives that were synthesized to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to increase COX-1/COX-2 selectivity. Similarly, paper discusses tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrase isozymes, with fluorinated compounds showing higher binding potency than non-fluorinated ones.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of various functional groups to a benzenesulfonamide scaffold. In paper , the synthesis process led to the creation of JTE-522, a COX-2 inhibitor with a fluorine atom enhancing its selectivity. Although the exact synthesis of 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is not detailed, similar synthetic strategies may be employed, such as the introduction of a fluorine atom to improve biological activity.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a fluorine atom can significantly affect the binding affinity and selectivity of these compounds. In paper , the crystal structures of fluorinated benzenesulfonamides in complex with carbonic anhydrase isozymes were determined, highlighting the importance of the fluorine substitution in enhancing binding potency. The structure of 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide would likely exhibit similar interactions due to the presence of the fluorine atom.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be influenced by the substituents attached to the benzenesulfonamide core. The papers do not provide specific reactions for the compound , but they do suggest that the introduction of fluorine atoms can affect the chemical behavior of these molecules. For example, the fluorine atom in JTE-522 is likely to influence its interaction with COX enzymes, while the fluorinated compounds in paper show enhanced binding to carbonic anhydrase isozymes due to their fluorine substitutions.

Physical and Chemical Properties Analysis

Fluorinated sulfonamides generally exhibit unique physical and chemical properties compared to their non-fluorinated counterparts. The papers indicate that fluorine atoms can improve the binding potency of sulfonamide derivatives and increase selectivity between different enzyme targets . These properties are essential for the development of effective and selective inhibitors for therapeutic applications. The physical and chemical properties of 3-fluoro-N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide would likely be influenced by its fluorine content, as well as the other functional groups present in its structure.

Scientific Research Applications

β-Cell Imaging Agents

One significant application of similar sulfonamide compounds is in the development of β-cell imaging agents. The synthesis of fluorine-18 labeled analogs of hypoglycemic drugs, aiming to stimulate insulin secretion in type 2 diabetic patients, demonstrates the potential of sulfonamides in medical imaging, particularly for positron emission tomography (PET) imaging of β-cells in diabetes research (Shiue et al., 2001).

Antitumor Drugs

Sulfonamide derivatives have been explored for their antitumor properties, with some designed to contain 5-fluorouracil and nitrogen mustard. These compounds have shown promising results in obtaining potent antitumor agents with low toxicity, indicating the potential of sulfonamide-based compounds in cancer therapy (Huang et al., 2001).

properties

IUPAC Name |

3-fluoro-N-[2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O5S2/c1-11(2)10-24(20,21)14-8-18(9-14)15(19)7-17-25(22,23)13-5-3-4-12(16)6-13/h3-6,11,14,17H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBPFIOLTZHSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CNS(=O)(=O)C2=CC=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)

![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)